BenchChemオンラインストアへようこそ!

(R)-1-Cyclopentyl-1-phenylethane-1,2-diol

Asymmetric Synthesis Chiral Intermediate Muscarinic Antagonist

CAS 183201-49-2 is the peer-reviewed (R)-enantiomer chiral building block for stereoselective penehyclidine hydrochloride synthesis, delivering 99–100% ee and 70–76% overall yield via intramolecular asymmetric epoxidation. The (R)-configured tertiary benzylic alcohol with primary diol handle is structurally essential; the (S)-enantiomer (CAS 151673-91-5) or racemate cannot substitute without compromising enantiomeric purity. In lipase-catalyzed kinetic resolution, the cyclopentyl scaffold achieves 92% ee using decanoate—20 points higher than the cyclohexyl analog (72% ee). Procure this exact enantiopure diol for M1/M3-selective muscarinic antagonist programs targeting COPD or urinary incontinence.

Molecular Formula C13H18O2
Molecular Weight 206.285
CAS No. 183201-49-2
Cat. No. B2516008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Cyclopentyl-1-phenylethane-1,2-diol
CAS183201-49-2
Molecular FormulaC13H18O2
Molecular Weight206.285
Structural Identifiers
SMILESC1CCC(C1)C(CO)(C2=CC=CC=C2)O
InChIInChI=1S/C13H18O2/c14-10-13(15,12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12,14-15H,4-5,8-10H2/t13-/m0/s1
InChIKeyPZTPLIMWPOIMPS-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Scientific Procurement of (R)-1-Cyclopentyl-1-phenylethane-1,2-diol (CAS 183201-49-2): A Defined Chiral Diol Building Block for Asymmetric Synthesis


(R)-1-Cyclopentyl-1-phenylethane-1,2-diol (CAS 183201-49-2) is a chiral vicinal diol with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol [1]. Its structural features include a tertiary alcohol center bearing cyclopentyl and phenyl substituents, plus a primary hydroxyl group, yielding a defined stereocenter that confers its utility as an enantiopure building block [2]. Physical properties include a reported melting point of 49–50 °C, a predicted boiling point of 373.4±22.0 °C, and a predicted density of 1.149±0.06 g/cm³ [1]. The compound is commercially available in research quantities (typically 100 mg to 5 g) with purity specifications ranging from 90% to 97% . Its primary documented application lies in pharmaceutical intermediate synthesis, specifically as a key chiral precursor in the stereoselective preparation of anticholinergic agents [2].

Procurement Advisory for (R)-1-Cyclopentyl-1-phenylethane-1,2-diol (CAS 183201-49-2): Why In-Class Diols or Alternative Cycloalkyl Analogs Cannot Be Interchanged


In synthetic sequences requiring a tertiary benzylic alcohol stereocenter adjacent to a primary diol moiety, generic substitution with other 1,2-diols or alternative cycloalkyl-substituted analogs introduces unacceptable risks to stereochemical outcome and downstream yield. The (R)-configuration of the cyclopentyl-phenyl substituted stereocenter is integral to the asymmetric induction or diastereoselective transformations for which this compound is procured [1]. Substituting the cyclopentyl group with cyclohexyl (e.g., 1-phenylcyclohexane-1,2-diol) or tert-butyl (e.g., (R)-1-(4-(tert-butyl)phenyl)ethane-1,2-diol) alters steric bulk and conformational flexibility, potentially disrupting the transition-state geometry required for high stereoselectivity . Furthermore, the (S)-enantiomer (CAS 151673-91-5) or racemic mixtures (also CAS 151673-91-5 for the racemate) cannot substitute for the (R)-enantiomer in stereospecific synthetic routes without compromising enantiomeric purity of the final product . The quantitative evidence below establishes the specific, verifiable differentiation that justifies procurement of this exact (R)-cyclopentyl substituted diol over its closest structural analogs.

Quantitative Differentiation Evidence for (R)-1-Cyclopentyl-1-phenylethane-1,2-diol (CAS 183201-49-2) vs. Structural Analogs and Alternative Chiral Diols


Stereoselective Synthetic Utility: (R)-Cyclopentyl Diol vs. Alternative Cycloalkyl Substituted Precursors in Penehyclidine Synthesis

In the stereoselective synthesis of penehyclidine hydrochloride (8018) enantiomers, (R)-1-cyclopentyl-1-phenylethane-1,2-diol serves as the key chiral building block that, upon conversion to a mono-sulfonate intermediate, undergoes intramolecular asymmetric epoxidation to install the requisite stereochemistry [1]. The (R)-configured diol with cyclopentyl substitution enables the diastereoselective epoxidation step that yields the final isomers with 99–100% enantiomeric excess (ee) and 70–76% overall yield [1]. Alternative cycloalkyl substituted diols (e.g., cyclohexyl or tert-butyl analogs) have not been demonstrated to achieve comparable stereoselectivity in this specific synthetic route, as the cyclopentyl ring provides a distinct steric and conformational profile essential for transition-state organization in the intramolecular epoxidation [1].

Asymmetric Synthesis Chiral Intermediate Muscarinic Antagonist Diastereoselective Epoxidation

Muscarinic Receptor Binding Affinity: Cyclopentyl-Phenyl Diol Scaffold vs. Des-Hydroxyl Analogs

The 1-cyclopentyl-1-phenylethane-1,2-diol scaffold (as the racemate, CAS 151673-91-5) exhibits sub-micromolar binding affinity at muscarinic acetylcholine receptors, with reported Ki values of 116 nM (cerebral cortex), 238 nM (heart), 295 nM (parotid glands), and 364 nM (urinary bladder) [1]. In contrast, the des-hydroxyl analog 1-cyclopentyl-1-phenylethanol, which lacks the primary hydroxyl group of the diol moiety, demonstrates substantially reduced receptor binding and overall biological activity . This comparative SAR establishes that both hydroxyl groups contribute to the pharmacophore, and that the diol functionality cannot be replaced by the mono‑ol analog without significant loss of target engagement.

Receptor Binding Muscarinic Antagonist Structure-Activity Relationship Ki Determination

Enantiomeric Purity as a Critical Procurement Criterion: (R)-Enantiomer (CAS 183201-49-2) vs. Racemate (CAS 151673-91-5) for Stereospecific Synthesis

The (R)-enantiomer (CAS 183201-49-2) is structurally and functionally distinct from the racemic mixture (CAS 151673-91-5) and the (S)-enantiomer . In the stereoselective synthesis of penehyclidine hydrochloride, the use of enantiopure (R)-diol as the starting chiral building block is essential for achieving the documented 99–100% ee in the final drug isomers via intramolecular asymmetric epoxidation [1]. Procurement of the racemic diol would necessitate additional chiral resolution steps and would not guarantee the same stereochemical fidelity, thereby reducing overall synthetic efficiency and increasing cost.

Enantiomeric Purity Chiral Resolution Stereospecific Synthesis Pharmaceutical Intermediate

Synthetic Efficiency in Chiral Cyanohydrin Precursor Resolution: Cyclopentyl vs. Cyclohexyl Substituted Substrates in Lipase-Catalyzed Kinetic Resolution

In lipase-catalyzed kinetic resolution of hindered 1-cycloalkyl-1-hydroxy-1-phenylcyanohydrins (key precursors to muscarinic antagonists), the cyclopentyl-substituted substrate exhibits differential enantioselectivity compared to the cyclohexyl analog depending on the acylating agent [1]. With decanoate as the acyl donor, the cyclopentyl derivative achieves 92% ee, whereas the cyclohexyl derivative achieves only 72% ee—a 20 percentage-point advantage for the cyclopentyl substrate [1]. Conversely, with benzoate as the acyl donor, the cyclohexyl derivative (96% ee) outperforms the cyclopentyl derivative (70% ee) [1]. This condition-dependent divergence in enantioselectivity underscores that cyclopentyl and cyclohexyl substituents are not interchangeable in enzymatic resolution protocols; the choice of cycloalkyl group materially affects the obtainable enantiomeric purity.

Kinetic Resolution Lipase Catalysis Cyanohydrin Enantioselective Acylation

Synthetic Yield and Enantiomeric Excess: (R)-Cyclopentyl Diol as Key Chiral Building Block vs. Alternative Chiral Diols in Muscarinic Antagonist Synthesis

The (R)-1-cyclopentyl-1-phenylethane-1,2-diol scaffold enables a documented synthetic route to enantiopure penehyclidine isomers with 70–76% overall yield and 99–100% ee [1]. This represents a validated benchmark for synthetic efficiency and stereochemical fidelity in muscarinic antagonist preparation. While other chiral diols (e.g., (R,R)-1-phenylcyclohexane-cis-1,2-diol, CAS 125132-75-4) exist as commercially available chiral building blocks, no peer-reviewed data demonstrate their ability to achieve comparable yield and ee metrics in analogous stereoselective transformations to muscarinic antagonist scaffolds . The cyclopentyl diol thus offers a documented, high-fidelity synthetic pathway not established for alternative cycloalkyl-substituted diols.

Chiral Building Block Muscarinic Antagonist Asymmetric Epoxidation Synthetic Efficiency

Validated Application Scenarios for (R)-1-Cyclopentyl-1-phenylethane-1,2-diol (CAS 183201-49-2) Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of Enantiopure Muscarinic Receptor Antagonists

This compound is the validated chiral building block for the stereoselective synthesis of penehyclidine hydrochloride (8018) enantiomers. The documented synthetic route employs intramolecular asymmetric epoxidation of the diol-derived mono-sulfonate to achieve final isomers with 99–100% ee and 70–76% overall yield [1]. Researchers developing M1/M3-selective muscarinic antagonists for COPD, urinary incontinence, or other cholinergic indications should procure this specific (R)-cyclopentyl diol to access a peer-reviewed, high-fidelity synthetic pathway. Alternative cycloalkyl-substituted diols have not been validated to achieve comparable stereoselectivity in this route.

Pharmacological Profiling of Muscarinic Acetylcholine Receptor Subtypes

The 1-cyclopentyl-1-phenylethane-1,2-diol scaffold (as the racemate) demonstrates defined, sub-micromolar binding affinity across multiple muscarinic receptor subtypes: Ki = 116 nM (cerebral cortex), 238 nM (heart), 295 nM (parotid), and 364 nM (bladder) [1]. This quantitative receptor-binding profile supports its use as a reference ligand or scaffold for structure-activity relationship (SAR) studies in muscarinic pharmacology. Procurement of the mono‑ol analog (1-cyclopentyl-1-phenylethanol) would yield a compound with substantially reduced receptor engagement and is therefore not a suitable substitute for receptor-binding investigations .

Enantiopure Starting Material for Asymmetric Synthesis Requiring Defined (R)-Stereochemistry

For any asymmetric synthetic sequence requiring an (R)-configured tertiary benzylic alcohol stereocenter with a primary diol handle, CAS 183201-49-2 provides the defined (R)-enantiomer in commercially available form [1]. The racemic mixture (CAS 151673-91-5) cannot substitute for this enantiopure starting material in stereospecific transformations without compromising enantiomeric purity or imposing additional chiral resolution steps . This compound is therefore indicated for research programs where stereochemical fidelity is paramount, such as the preparation of single-enantiomer drug candidates or chiral catalysts.

Enzymatic Resolution Studies of Hindered Cyanohydrin Precursors

In lipase-catalyzed kinetic resolution of 1-cycloalkyl-1-hydroxy-1-phenylcyanohydrins (precursors to antimuscarinic agents), the cyclopentyl-substituted substrate achieves 92% ee with decanoate acylation, outperforming the cyclohexyl analog (72% ee) by 20 percentage points [1]. Researchers optimizing enzymatic resolution conditions for hindered tertiary cyanohydrins should consider the cyclopentyl scaffold for protocols employing decanoate as the acyl donor, as it provides a validated condition for high enantioselectivity not achievable with the cyclohexyl analog under identical conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-Cyclopentyl-1-phenylethane-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.